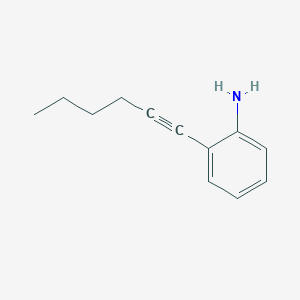

2-(Hex-1-yn-1-yl)aniline

Overview

Description

2-(Hex-1-yn-1-yl)aniline is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.25 . This compound is used for research purposes and is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring attached to an amine group (NH2) and a hex-1-yn-1-yl group . The exact structure can be represented by the SMILES notation: CCCCC#CC1=CC=CC=C1N .Scientific Research Applications

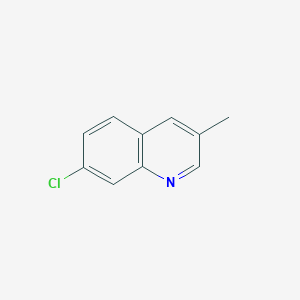

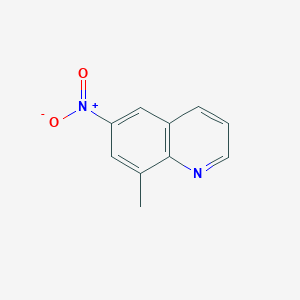

1. Synthesis of Quinolines

2-(Hex-1-yn-1-yl)aniline plays a role in the synthesis of quinolines. It reacts with trialkylamines in the presence of a catalytic amount of RuCl3·nH2O and bis(diphenylphosphino)methane, along with SnCl2·2H2O and hex-1-ene as a hydrogen acceptor. This process occurs in dioxane at 180 °C to afford 2,3-disubstituted quinolines in moderate to good yields (Cho et al., 2000).

2. Electroluminescence Application

This compound derivatives are used in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, which are significant for electroluminescence applications. These complexes show promising properties for use in organic light-emitting diode (OLED) devices due to their high external quantum efficiency and broad emission spectrum (Vezzu et al., 2010).

3. Solvation Studies

Research has also explored the excess enthalpies of aniline with various alkanes and alkenes, including hex-1-ene, at high temperatures. These studies contribute to a better understanding of the thermodynamic properties of aniline derivatives in different solvent systems (Avedis et al., 1995).

4. Directing Group in C-H Amination

This compound and its variants have been used as directing groups for C-H amination mediated by cupric acetate. This process facilitates the efficient amination of β-C(sp2)-H bonds of benzamide derivatives with various amines, demonstrating its utility in organic synthesis (Zhao et al., 2017).

Future Directions

The future directions in the study of 2-(Hex-1-yn-1-yl)aniline and similar compounds could involve further exploration of their synthesis, characterization, and applications. For instance, the modification of aniline monomers to study the effect of the substituent on the respective polymer is an active research field . The prospects of using thin polymer films in the design of chemical sensors have also been demonstrated .

properties

IUPAC Name |

2-hex-1-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNXIDADBPPXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)

![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate](/img/structure/B3215652.png)